Lornoxicam-d4
Lornoxicam-d4
Lornoxicam-d4 is intended for use as an internal standard for the quantification of lornoxicam by GC- or LC-MS. Lornoxicam is a COX inhibitor and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties. It inhibits production of thromboxane B2 (TXB2;) from arachidonic acid in HEL human erythroleukemic cells (IC50 = 3 nM), which endogenously express COX-1, as well as inhibits LPS-induced formation of prostaglandin F1α (PGF1α;) from arachidonic acid in Mono-Mac-6 cells (IC50 = 8 nM), which endogenously express COX-2. Lornoxicam reduces LPS-induced production of nitric oxide and IL-6 in cell-based assays with IC50 values of 65 and 54 µM, respectively. It reduces carrageenan-induced paw edema in rats when administered intravenously at doses ranging from 0.1 to 9 mg/kg. Formulations containing lornoxicam have been used in the management of postoperative pain.
Brand Name:
Vulcanchem
CAS No.:
1216527-48-8
VCID:
VC0030042
InChI:
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D
SMILES:
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
Molecular Formula:
C13H10ClN3O4S2
Molecular Weight:
375.8 g/mol
Lornoxicam-d4
CAS No.: 1216527-48-8
Cat. No.: VC0030042
Molecular Formula: C13H10ClN3O4S2
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lornoxicam-d4 is intended for use as an internal standard for the quantification of lornoxicam by GC- or LC-MS. Lornoxicam is a COX inhibitor and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties. It inhibits production of thromboxane B2 (TXB2;) from arachidonic acid in HEL human erythroleukemic cells (IC50 = 3 nM), which endogenously express COX-1, as well as inhibits LPS-induced formation of prostaglandin F1α (PGF1α;) from arachidonic acid in Mono-Mac-6 cells (IC50 = 8 nM), which endogenously express COX-2. Lornoxicam reduces LPS-induced production of nitric oxide and IL-6 in cell-based assays with IC50 values of 65 and 54 µM, respectively. It reduces carrageenan-induced paw edema in rats when administered intravenously at doses ranging from 0.1 to 9 mg/kg. Formulations containing lornoxicam have been used in the management of postoperative pain. |
|---|---|
| CAS No. | 1216527-48-8 |
| Molecular Formula | C13H10ClN3O4S2 |
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide |
| Standard InChI | InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D |
| Standard InChI Key | WLHQHAUOOXYABV-QFFDRWTDSA-N |
| Isomeric SMILES | [2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] |
| SMILES | CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 |
| Canonical SMILES | CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 |
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